molecular formula C7H11NO3 B6341644 Ethoxycarbonylcyclopropane-1-carbamide CAS No. 6914-75-6

Ethoxycarbonylcyclopropane-1-carbamide

Cat. No. B6341644
CAS RN: 6914-75-6
M. Wt: 157.17 g/mol
InChI Key: FHOYQSZNVLSDNK-UHFFFAOYSA-N
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Description

Ethoxycarbonylcyclopropane-1-carbamide, commonly known as Carbamoyl-Ethyl-Cyclopropane (CEC), is an organic compound with a wide range of applications in the field of scientific research. It is an important reagent for organic synthesis, and its unique structure has been used in various studies to better understand the mechanism of action of various compounds. CEC is also used in the study of biochemical and physiological effects, as well as for its advantages and limitations for lab experiments.

Scientific Research Applications

Ethoxycarbonylcyclopropane-1-carbamide has a wide range of applications in scientific research, including in the study of biochemical and physiological effects. Ethoxycarbonylcyclopropane-1-carbamide has been used to study the effects of various compounds on the human body, as well as to study the mechanism of action of various compounds. Ethoxycarbonylcyclopropane-1-carbamide has also been used in the study of drug metabolism and drug-drug interactions. In addition, Ethoxycarbonylcyclopropane-1-carbamide has been used to study the effects of various compounds on the environment, as well as to study the mechanism of action of various compounds.

Mechanism of Action

Ethoxycarbonylcyclopropane-1-carbamide is known to act as a proton donor and acceptor, and is thought to be involved in the regulation of various biochemical and physiological processes. Ethoxycarbonylcyclopropane-1-carbamide is also known to be involved in the metabolism of various compounds, including drugs, and is thought to be involved in the regulation of various biochemical and physiological processes.
Biochemical and Physiological Effects
Ethoxycarbonylcyclopropane-1-carbamide has been shown to have various biochemical and physiological effects. Ethoxycarbonylcyclopropane-1-carbamide has been shown to have an anti-inflammatory effect, and has been shown to reduce the production of pro-inflammatory cytokines. Ethoxycarbonylcyclopropane-1-carbamide has also been shown to reduce the production of reactive oxygen species, and has been shown to reduce the production of nitric oxide. Ethoxycarbonylcyclopropane-1-carbamide has also been shown to reduce the production of prostaglandins, and has been shown to reduce the production of histamine. In addition, Ethoxycarbonylcyclopropane-1-carbamide has been shown to reduce the production of leukotrienes, and has been shown to reduce the production of thromboxanes.

Advantages and Limitations for Lab Experiments

Ethoxycarbonylcyclopropane-1-carbamide has several advantages and limitations for lab experiments. One of the major advantages of Ethoxycarbonylcyclopropane-1-carbamide is its ability to act as a proton donor and acceptor, which makes it useful in the study of various biochemical and physiological processes. In addition, Ethoxycarbonylcyclopropane-1-carbamide is relatively easy to synthesize and is relatively stable, making it easy to use in lab experiments. One of the major limitations of Ethoxycarbonylcyclopropane-1-carbamide is its low solubility in water, which can make it difficult to use in certain lab experiments.

Future Directions

There are several possible future directions for the use of Ethoxycarbonylcyclopropane-1-carbamide in scientific research. One possible future direction is the use of Ethoxycarbonylcyclopropane-1-carbamide in the study of drug metabolism and drug-drug interactions. Another possible future direction is the use of Ethoxycarbonylcyclopropane-1-carbamide in the study of the effects of various compounds on the environment. Additionally, Ethoxycarbonylcyclopropane-1-carbamide could be used in the study of the mechanism of action of various compounds, as well as in the study of the biochemical and physiological effects of various compounds. Finally, Ethoxycarbonylcyclopropane-1-carbamide could be used in the development of new drugs and drug delivery systems.

Synthesis Methods

Ethoxycarbonylcyclopropane-1-carbamide can be synthesized through a two-step process involving the reaction of ethyl bromide with ethylene oxide and then the reaction of the resulting ethoxycarbonylcyclopropane with ammonium carbamate. The first step involves the reaction of ethyl bromide with ethylene oxide in the presence of triethylamine and a catalytic amount of palladium chloride. This reaction results in the formation of ethoxycarbonylcyclopropane. The second step involves the reaction of the ethoxycarbonylcyclopropane with ammonium carbamate to form Ethoxycarbonylcyclopropane-1-carbamide.

properties

IUPAC Name

ethyl 1-carbamoylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-11-6(10)7(3-4-7)5(8)9/h2-4H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOYQSZNVLSDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332507
Record name 1-Ethoxycarbonylcyclopropane-1-carbamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethoxycarbonylcyclopropane-1-carbamide

CAS RN

6914-75-6
Record name 1-Ethoxycarbonylcyclopropane-1-carbamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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